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Compound of Interest

Compound Name: Butyl cyclohexyl phthalate

Cat. No.: B041341

This technical guide provides an in-depth analysis of the spectroscopic data for Butyl
Cyclohexyl Phthalate (BCP), a widely used plasticizer. Aimed at researchers, scientists, and
professionals in drug development, this document details the interpretation of Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data.
It includes detailed experimental protocols and visual representations of key processes to
facilitate a comprehensive understanding of the analytical workflow and data interpretation.

Chemical Structure and Properties

o |[UPAC Name: 1-O-butyl 2-O-cyclohexyl benzene-1,2-dicarboxylate[1]

o CAS Number: 84-64-0[1]

e Molecular Formula: C1sH2404[1]

e Molecular Weight: 304.38 g/mol [2]

Below is a diagram of the chemical structure of Butyl Cyclohexyl Phthalate.

Figure 1: Chemical Structure of Butyl Cyclohexyl Phthalate.

Spectroscopic Data Analysis

The following sections present the analysis of *H NMR, 3C NMR, IR, and GC-MS data for
Butyl Cyclohexyl Phthalate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of
an organic molecule.

While experimental tH NMR data for butyl cyclohexyl phthalate is not readily available in
public databases, a predicted spectrum can be inferred based on the analysis of similar
phthalate structures, such as dibutyl phthalate and dicyclohexyl phthalate. The expected
chemical shifts (in ppm relative to TMS), multiplicities, and integrations are summarized in the

table below.
Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
) Aromatic Protons
~7.7 Multiplet 2H
(ortho to C=0)
_ Aromatic Protons
~75 Multiplet 2H
(meta to C=0)
] O-CH-(CH2)s
~4.9 Multiplet 1H
(Cyclohexyl)
] O-CHz2-CH2-CH2-CHs
~4.3 Triplet 2H
(Butyl)
] O-CH2-CH2-CH2-CHs
~1.7 Multiplet 2H
(Butyl)
~1.2-19 Multiplet 10H Cyclohexyl Protons
] O-CHz2-CH2-CH2-CHs
~14 Multiplet 2H
(Butyl)
) O-CH2-CH2-CH2-CHs
~0.9 Triplet 3H

(Butyl)

Similarly, the predicted *C NMR chemical shifts are presented below. These are estimated
based on known values for related phthalate esters.
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Chemical Shift (ppm)

Assignment

~ 167 C=0 (Ester Carbonyls)
~132 Quaternary Aromatic Carbons
~131 Aromatic C-H

~ 129 Aromatic C-H

~73 O-CH (Cyclohexyl)

~ 65 O-CH: (Butyl)

~31 Cyclohexyl CHz

~30 Butyl CH:2

~ 25 Cyclohexyl CHz

~ 23 Cyclohexyl CHz

~19 Butyl CH:2

~14 Butyl CHs

Infrared (IR) Spectroscopy

The IR spectrum of butyl cyclohexyl phthalate reveals characteristic absorption bands

corresponding to its principal functional groups. The data presented is based on the spectrum

available from the NIST Chemistry WebBook, obtained on a condensed phase sample.[3]

Wavenumber (cm~—?)

Vibrational Mode

Functional Group

~ 2930 & 2860 C-H Stretch Aliphatic (Butyl & Cyclohexyl)
~ 1725 C=0 Stretch Ester Carbonyl

~ 1580 & 1450 C=C Stretch Aromatic Ring

~1280 & 1120 C-O Stretch Ester

~ 740 C-H Bend Ortho-disubstituted Aromatic
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Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides information on the retention time of the compound under specific
chromatographic conditions and its mass fragmentation pattern upon electron ionization.

Retention Time ] . Proposed
. m/z Relative Intensity
(min) Fragment

Varies with column &

304 Low [M]* (Molecular lon)
method
223 Moderate [M - CeHio]™*
150 Moderate [CsHeO3]*
) [CsHs03]* (Phthalic
149 High (Base Peak) o
Anhydride ion)
CeH11]* (Cyclohexyl
83 Moderate [ 6_ m" (Cy Y
cation)
57 Moderate [CaHo]* (Butyl cation)
41 High [C3Hs]*

The fragmentation of butyl cyclohexyl phthalate in an electron ionization source is a
characteristic process for phthalate esters. The most prominent fragmentation pathway
involves the formation of the highly stable protonated phthalic anhydride ion at m/z 149, which
is the base peak in the mass spectrum.[1][4]
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Figure 2: Proposed GC-MS Fragmentation Pathway of Butyl Cyclohexyl Phthalate.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of butyl cyclohexyl phthalate are

provided below.

NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh approximately 10-20 mg of butyl cyclohexyl
phthalate and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03%
(v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR
tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

H NMR Acquisition:
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[e]

Acquire the spectrum at room temperature.

(¢]

Use a spectral width of approximately 16 ppm.

[¢]

Set the acquisition time to 2-4 seconds.

[¢]

Apply a relaxation delay of 1-5 seconds.

o Collect 16 to 64 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o

Use a spectral width of approximately 250 ppm.

[¢]

Set the acquisition time to 1-2 seconds.

[e]

Apply a relaxation delay of 2-5 seconds.

Collect 512 to 2048 scans.

[e]

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
TMS signal (0.00 ppm for *H and 13C). Integrate the *H NMR signals.

FTIR Spectroscopy Protocol

o Sample Preparation: As butyl cyclohexyl phthalate is a viscous liquid, the Attenuated Total
Reflectance (ATR) method is suitable. Place one to two drops of the neat liquid sample
directly onto the ATR crystal (e.g., diamond or zinc selenide).

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

e Background Collection: Before analyzing the sample, record a background spectrum of the
clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to
remove interferences from atmospheric CO2 and water vapor.
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o Data Acquisition:
o Set the spectral range from 4000 to 400 cm~1.
o Use aresolution of 4 cm™2.
o Co-add 16 to 32 scans to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum should be presented in terms of transmittance or
absorbance versus wavenumber (cm~1). Identify and label the major absorption peaks.

GC-MS Protocol

o Sample Preparation: Prepare a 100 pg/mL solution of butyl cyclohexyl phthalate in a high-
purity solvent such as ethyl acetate or hexane.

 Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an
electron ionization (EI) source.

e GC Conditions:

o Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 pm film
thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

o Injector: Set the injector temperature to 280°C.
o Injection Volume: Inject 1 pL in splitless mode.
o Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

o Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of
15°C/min, and hold at 280°C for 5 minutes.

e MS Conditions:
o lon Source: Electron lonization (El) at 70 eV.

o Source Temperature: Set to 230°C.
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o Quadrupole Temperature: Set to 150°C.

o Mass Range: Scan from m/z 40 to 450.

o Data Analysis: Identify the peak corresponding to butyl cyclohexyl phthalate in the total ion
chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and
major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for
confirmation.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
compound like butyl cyclohexyl phthalate.
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Figure 3: General Experimental Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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